4-Isopropoxybenzenesulfonamide
Overview
Description
4-Isopropoxybenzenesulfonamide is an organic compound with the molecular formula C₉H₁₃NO₃S It is a derivative of benzenesulfonamide, where the hydrogen atom on the sulfonamide group is replaced by an isopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropoxybenzenesulfonamide typically involves the reaction of 4-isopropoxybenzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the preparation of this compound can involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include steps for purification, such as recrystallization or chromatography, to ensure the compound meets the required purity standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce primary amines .
Scientific Research Applications
4-Isopropoxybenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition, particularly for enzymes like carbonic anhydrase.
Mechanism of Action
The mechanism of action of 4-Isopropoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells or decreased microbial growth .
Comparison with Similar Compounds
Benzenesulfonamide: The parent compound, which lacks the isopropoxy group.
4-Methoxybenzenesulfonamide: Similar structure but with a methoxy group instead of an isopropoxy group.
4-Ethoxybenzenesulfonamide: Contains an ethoxy group in place of the isopropoxy group.
Uniqueness: 4-Isopropoxybenzenesulfonamide is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with enzymes and other molecular targets, potentially offering advantages in specific applications .
Properties
IUPAC Name |
4-propan-2-yloxybenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-7(2)13-8-3-5-9(6-4-8)14(10,11)12/h3-7H,1-2H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCVEVBSFYRSMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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